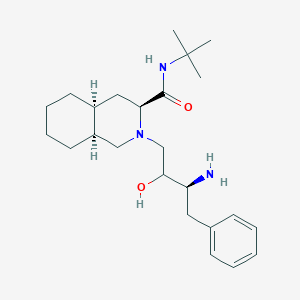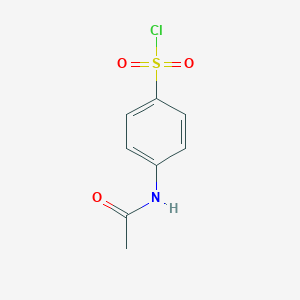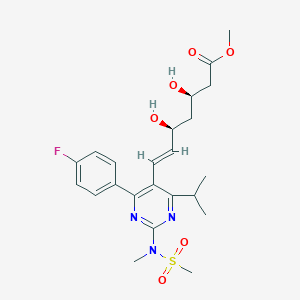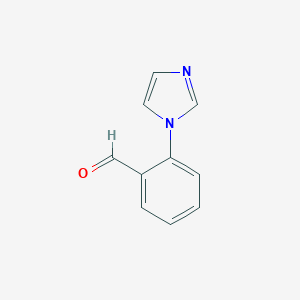
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL
説明
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O. This compound is part of the naphthyridine family, which is known for its diverse biological and chemical properties. The structure of this compound consists of a fused ring system that includes two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and synthetic applications .
作用機序
Target of Action
The primary target of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is the nuclear DNA-binding protein poly(ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is activated by nicks in DNA during inflammation, ischemia, neurodegeneration, and cancer therapy .
Biochemical Pathways
When PARP-1 is over-activated, it can cause extensive polymerization of ADP-ribose, leading to the depletion of NAD+ and subsequently a decrease in the level of intracellular ATP . This can culminate in cell dysfunction and cell death through a necrotic pathway .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, which can prevent the depletion of NAD+ and the decrease in the level of intracellular ATP . This can potentially prevent cell dysfunction and cell death .
生化学分析
Biochemical Properties
It is known that the compound can enhance the catalytic activity of certain pyridines . This suggests that 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL may interact with enzymes, proteins, and other biomolecules in a way that influences their function .
Cellular Effects
Preliminary studies suggest that the compound may have anticancer properties . This indicates that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its potential anticancer properties , it is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine structure . Another method involves the condensation of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization and reduction steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in different applications .
科学的研究の応用
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has shown potential in the development of anticancer, antimicrobial, and antiviral agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
類似化合物との比較
1,6-Naphthyridine: A closely related compound with similar structural features but different reactivity and applications.
1,5-Naphthyridine: Another related compound with a different nitrogen atom arrangement, leading to distinct chemical properties.
Uniqueness: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to other naphthyridines .
特性
IUPAC Name |
2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIAWQPRVOLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CNC2=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570334 | |
| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155057-98-0 | |
| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















